![molecular formula C13H8Cl2O2S B1455719 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid CAS No. 20092-54-0](/img/structure/B1455719.png)
4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid
Overview
Description
Scientific Research Applications
Environmental Impact and Degradation Studies
- Polychlorinated Dibenzothiophenes (PCDTs) Analysis : Studies on environmental pollutants such as PCDTs have shown that chemical processes similar to those resulting in the formation of polychlorinated dibenzofurans (PCDFs) could be significant sources of environmental contamination. These processes often involve sulfur-containing organic chemicals, which could be relevant to understanding the environmental fate of sulfur-containing compounds like 4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid (Huntley et al., 1994).
Potential Biological and Pharmacological Activities
- Salicylic Acid Derivatives : Research into derivatives of salicylic acid, such as 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, indicates potential anti-inflammatory, analgesic, and antiplatelet activities. These derivatives are studied for their therapeutic potential, suggesting that compounds with similar structures or functional groups could also possess significant biological activities (Tjahjono et al., 2022).
Pharmacokinetics and Toxicology
- Pharmacokinetic Analysis of Benzoic Acid : A study on benzoic acid, a compound structurally related to this compound, provided insights into its pharmacokinetics across different species, including rats, guinea pigs, and humans. This research could be pertinent for understanding the absorption, distribution, metabolism, and excretion (ADME) of similar compounds (Hoffman & Hanneman, 2017).
Environmental and Food Safety
- Environmental Fate of Herbicides : Studies on 2,4-D, a widely used herbicide, offer insights into the environmental behavior of chlorophenoxy acids, which share some structural similarities with this compound. These studies highlight the importance of understanding the environmental impact and degradation pathways of such compounds (Islam et al., 2017).
Mechanism of Action
Target of Action
Many benzoic acid derivatives are known to interact with various enzymes and receptors in the body. For example, some benzoic acid derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin .
Mode of Action
The mode of action of benzoic acid derivatives can vary greatly depending on the specific functional groups present in the molecule. Some compounds might inhibit enzyme activity, while others might bind to receptors and modulate their activity .
Biochemical Pathways
Benzoic acid derivatives can be involved in various biochemical pathways. For example, they might interfere with the synthesis of certain biomolecules or disrupt cellular signaling pathways .
Pharmacokinetics
The pharmacokinetics of benzoic acid derivatives can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s metabolic rate. Some of these compounds might be rapidly absorbed and distributed throughout the body, while others might be metabolized and excreted more slowly .
Result of Action
The effects of benzoic acid derivatives at the molecular and cellular level can be diverse, ranging from changes in enzyme activity to alterations in cellular signaling pathways .
Action Environment
The action of benzoic acid derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and bioavailability .
properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)sulfanylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2S/c14-8-1-4-10(5-2-8)18-12-7-9(15)3-6-11(12)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENXGFUFMFJOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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